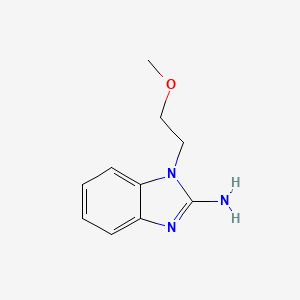

1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine

Description

1-(2-Methoxyethyl)-1H-1,3-benzodiazol-2-amine is a benzimidazole derivative characterized by a 2-methoxyethyl substituent at the N1 position of the benzodiazole core. This compound belongs to a broader class of nitrogen-containing heterocycles with diverse pharmacological applications, including receptor modulation and enzyme inhibition. Its structure combines a planar aromatic benzodiazole system with a polar methoxyethyl side chain, which enhances solubility and influences binding interactions with biological targets .

Properties

IUPAC Name |

1-(2-methoxyethyl)benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-14-7-6-13-9-5-3-2-4-8(9)12-10(13)11/h2-5H,6-7H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANHAEVBPONKUKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=CC=CC=C2N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution of 2-Aminobenzimidazole

The most common and direct synthetic route involves the alkylation of 2-aminobenzimidazole with 2-methoxyethyl chloride under basic conditions:

- Reactants: 2-Aminobenzimidazole and 2-methoxyethyl chloride

- Base: Potassium carbonate (K2CO3) or similar alkali metal carbonate

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Conditions: Elevated temperature (typically 80–120 °C) to promote nucleophilic substitution

- Mechanism: The nucleophilic nitrogen on the benzimidazole attacks the electrophilic carbon in 2-methoxyethyl chloride, displacing chloride and forming the N-substituted product.

This method offers good control over reaction parameters and is scalable for industrial production. The reaction is typically followed by purification steps such as recrystallization or chromatographic separation to achieve high purity.

Alternative Alkylation Using Other Alkyl Halides

Other alkyl halides with a 2-methoxyethyl group can be used similarly to 2-methoxyethyl chloride, such as 2-methoxyethyl bromide or tosylates, depending on availability and reactivity. The base and solvent systems remain largely the same.

Industrial Scale Continuous Flow Synthesis

For larger scale production, continuous flow reactors are employed to optimize reaction time, temperature, and mixing, enhancing yield and purity. This approach also allows better control of exothermic reactions and safer handling of reagents.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | Potassium carbonate | Mild base to deprotonate amine and facilitate SN2 |

| Solvent | DMF or DMSO | Polar aprotic solvents favor nucleophilic attack |

| Temperature | 80–120 °C | Elevated to increase reaction rate |

| Reaction Time | 6–24 hours | Depends on scale and desired conversion |

| Purification | Recrystallization, chromatography | To remove unreacted starting materials and byproducts |

Optimization studies indicate that maintaining anhydrous conditions and controlling temperature are crucial to minimize side reactions such as over-alkylation or decomposition.

Related Synthetic Strategies from Benzimidazole Derivatives

Research on benzimidazole derivatives preparation provides insights that can be adapted for 1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine synthesis:

Reduction and Catalytic Hydrogenation: Some benzimidazole derivatives are prepared via reduction of nitro precursors using iron-acetic acid or catalytic hydrogenation with Pd-C. These methods improve purity and yield by avoiding catalyst poisoning issues.

Use of Polar Aprotic Solvents and Alkali Bases: Consistent with the alkylation method, solvents like DMF and bases such as potassium carbonate are widely used to facilitate nucleophilic substitutions on benzimidazole rings.

Condensation Reactions: For more complex benzimidazole derivatives, condensation of substituted o-phenylenediamines with aldehydes in acidic media (e.g., formic acid) has been documented, though this is less relevant to direct N-alkylation.

Purification and Characterization

After synthesis, purification is essential to remove impurities and unreacted starting materials:

Recrystallization: Using solvents such as ethanol or ethyl acetate to obtain crystalline pure product.

Chromatography: Silica gel column chromatography or preparative HPLC can be employed for fine purification.

Analytical Techniques: Purity and identity are confirmed by NMR spectroscopy, mass spectrometry, and HPLC analysis. High purity (>95%) is achievable with optimized methods.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic substitution | 2-Aminobenzimidazole + 2-methoxyethyl chloride | DMF, K2CO3 | 80–120 °C, 6–24 h | Straightforward, scalable | Requires careful temperature control |

| Alternative alkyl halides | 2-Aminobenzimidazole + 2-methoxyethyl bromide/tosylate | DMF, K2CO3 | Similar to above | May offer higher reactivity | Cost and availability of alkyl halide |

| Continuous flow synthesis | Same as above | DMF or other aprotic solvents | Controlled flow reactor conditions | Enhanced yield, safety | Requires specialized equipment |

| Reduction of nitro precursors (for related derivatives) | Nitro-benzoimidazole derivatives + Fe/acid or Pd-C | Various solvents | Mild temperatures | High purity, avoids catalyst poisoning | Not direct for title compound |

Research Findings and Notes

The nucleophilic substitution approach is well-established and preferred for its simplicity and efficiency.

Use of potassium carbonate as a base is common due to its mildness and effectiveness in promoting substitution without side reactions.

Industrial methods benefit from continuous flow reactors, which improve heat and mass transfer, thus increasing yield and purity.

Alternative synthetic routes involving reduction or condensation are more relevant for substituted benzimidazole derivatives but provide useful insights into handling benzimidazole chemistry.

Purification by recrystallization and chromatographic techniques is essential to achieve pharmaceutical-grade purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

Substitution: The methoxyethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of benzodiazole oxides.

Reduction: Formation of reduced benzodiazole derivatives.

Substitution: Formation of substituted benzodiazole derivatives with various functional groups.

Scientific Research Applications

1-(2-Methoxyethyl)-1H-1,3-benzodiazol-2-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzodiazoles.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, it may interact with proteins involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The biological and chemical properties of benzodiazol-2-amine derivatives are heavily influenced by substituents at the N1 position and the benzodiazole core. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs and Their Properties

Estimated based on analogs; *Approximate based on fluorinated derivatives.

Key Observations :

- Polarity: The 2-methoxyethyl group in the target compound introduces moderate polarity, balancing lipophilicity and hydrophilicity compared to the highly polar sulfonyl group in PR8 or the non-polar aryl groups in 1-(4-methoxyphenyl)-analog .

- Molecular Weight : The target compound likely falls within the 239–250 g/mol range, similar to 1-(4-methoxyphenyl)-analog (239.28 g/mol) but lighter than sulfonamide derivatives like PR8 (329.4 g/mol) .

- Thermal Stability : Sulfonamide analogs (e.g., PR8) exhibit higher melting points (192–195°C) due to strong intermolecular hydrogen bonding, whereas alkyl/aryl-substituted analogs may have lower thermal stability .

Structural Insights from Crystallography and Spectroscopy

- Sulfonamide Derivatives : X-ray studies of PR8-like compounds reveal planar benzodiazole cores with sulfonyl groups adopting specific dihedral angles to optimize receptor binding .

- Methoxy-Substituted Analogs : IR and NMR data for 1-(4-methoxyphenyl)-analog indicate strong electron-donating effects from the methoxy group, altering electronic density on the benzodiazole ring .

Biological Activity

1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine is a compound belonging to the benzodiazole family, which is known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective effects, based on current research findings.

Chemical Structure and Properties

The compound can be represented as follows:

Where , , and correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the structure. The presence of the methoxyethyl group is significant for its biological activity.

1. Antimicrobial Activity

Research indicates that benzodiazole derivatives exhibit considerable antimicrobial properties. A study demonstrated that compounds with similar structures to 1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine showed effective inhibition against various pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard microbiological methods.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Benzodiazole Derivative A | 15 | S. aureus |

| Benzodiazole Derivative B | 20 | E. coli |

2. Anticancer Activity

The anticancer potential of 1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine has been evaluated in vitro against several cancer cell lines. Notably, it was found to inhibit cell proliferation effectively at low concentrations. In a comparative study involving various benzodiazole derivatives, this compound exhibited a significant growth inhibition rate against human cancer cell lines.

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| HepG2 | 10 | Camptothecin |

| MCF7 | 15 | Doxorubicin |

Flow cytometry analysis indicated that treatment with this compound resulted in G2/M phase cell cycle arrest, suggesting its potential as a chemotherapeutic agent.

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of benzodiazole derivatives. In models of oxidative stress-induced neuronal damage, compounds similar to 1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine demonstrated significant protective effects against neuronal cell death.

| Compound | Neuroprotection (%) at 10 µM |

|---|---|

| Benzodiazole Derivative C | 53% (vs. control) |

This neuroprotection was attributed to the compound's ability to reduce oxidative stress markers and inflammatory cytokines in neuronal cells.

Case Studies

A recent case study focused on the synthesis and biological evaluation of various benzodiazole derivatives, including 1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine. The study reported promising results in terms of both antimicrobial and anticancer activities, reinforcing the potential of this compound as a lead in drug development.

Q & A

Q. How should discrepancies between in vitro and in vivo bioactivity data be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.